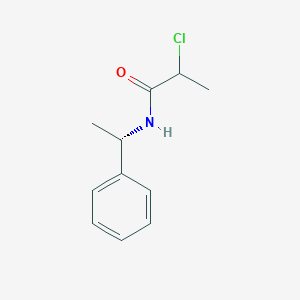

2-Chloro-N-((S)-1-phenylethyl)propanamide

Descripción

2-Chloro-N-((S)-1-phenylethyl)propanamide is a chiral α-chloroamide synthesized via the reaction of 2-chloropropanoyl chloride with (S)-1-phenylethylamine in dichloromethane (DCM) at 70°C, yielding a crystalline solid with 73% efficiency . Its molecular formula is C₁₁H₁₄ClNO (MW: 211.69 g/mol), and it serves as a critical intermediate in synthesizing α-thioamides through nucleophilic substitution reactions. The (S)-configured phenylethyl group introduces chirality, influencing diastereomer formation and crystallization behavior. Purity exceeds 99% (HPLC), and its structure is confirmed via NMR (δH 1.55–7.34 ppm) .

Propiedades

Número CAS |

596807-99-7 |

|---|---|

Fórmula molecular |

C11H14ClNO |

Peso molecular |

211.69 g/mol |

Nombre IUPAC |

2-chloro-N-[(1S)-1-phenylethyl]propanamide |

InChI |

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m0/s1 |

Clave InChI |

QSGXOZATHLLEEQ-GKAPJAKFSA-N |

SMILES isomérico |

C[C@@H](C1=CC=CC=C1)NC(=O)C(C)Cl |

SMILES canónico |

CC(C1=CC=CC=C1)NC(=O)C(C)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((S)-1-phenylethyl)propanamide typically involves the reaction of (S)-1-phenylethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure consistent quality and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-((S)-1-phenylethyl)propanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Nucleophilic Substitution: Formation of substituted amides or thioamides.

Reduction: Formation of primary amines.

Oxidation: Formation of ketones or carboxylic acids.

Aplicaciones Científicas De Investigación

2-Chloro-N-((S)-1-phenylethyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-((S)-1-phenylethyl)propanamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, thereby preventing cell replication .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of 2-Chloro-N-((S)-1-phenylethyl)propanamide with Analogs

Key Observations :

Key Observations :

Stereochemical and Reactivity Differences

Table 3: Stereochemical Impact on Reactivity

Research Findings and Trends

- Purity Optimization : The target compound’s synthesis avoids racemic mixtures by using enantiopure (S)-1-phenylethylamine, ensuring diastereomeric purity .

- Solubility : Phenylethyl-substituted analogs exhibit lower solubility in polar solvents compared to p-tolyl or nitro-phenyl derivatives due to hydrophobic aromatic groups .

- Crystallography : Crystal structures (e.g., ) reveal hydrogen bonding (N–H⋯O) and π-π interactions stabilizing phenylethyl-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.